5-Formyluridine

Epigenetics DNA Damage Chromatin Biology

5-Formyluridine (5-foU, C₁₀H₁₂N₂O₇, MW 272.21 g/mol) is a pyrimidine ribonucleoside bearing a chemically reactive C5-formyl group on the uracil base. This modification occurs endogenously in RNA via oxidative damage and enzymatic oxidation of thymidine/thymine, and it serves as a versatile synthetic intermediate for diverse biologically active nucleoside analogs.

Molecular Formula C10H12N2O7
Molecular Weight 272.21 g/mol
CAS No. 3180-21-0
Cat. No. B1218883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyluridine
CAS3180-21-0
Synonyms5-formyluridine
Molecular FormulaC10H12N2O7
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O
InChIInChI=1S/C10H12N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1-2,5-7,9,14-16H,3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1
InChIKeyMZBPLEJIMYNQQI-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyluridine (CAS 3180-21-0): Nucleoside Procurement for Epitranscriptomic, DNA Damage, and Antiviral Research


5-Formyluridine (5-foU, C₁₀H₁₂N₂O₇, MW 272.21 g/mol) is a pyrimidine ribonucleoside bearing a chemically reactive C5-formyl group on the uracil base [1]. This modification occurs endogenously in RNA via oxidative damage and enzymatic oxidation of thymidine/thymine, and it serves as a versatile synthetic intermediate for diverse biologically active nucleoside analogs [2]. Its bifunctional nature—as both an endogenous nucleic acid lesion and a precursor for antiviral and anticancer candidates—makes it a valuable, non-interchangeable research reagent where the ribose sugar identity, formyl reactivity, and isomeric purity directly govern experimental outcomes.

Why 5-Formyluridine Cannot Be Replaced by Other 5-Substituted Uridines or Deoxy Analogs in Research and Development


Substituting 5-formyluridine with 5-methyluridine, 5-hydroxymethyluridine, or 2′-deoxy-5-formyluridine is not permissible because the C5-formyl group imparts unique chemical reactivity (Schiff-base formation with lysine, oxime ligation) and biological recognition (e.g., SMUG1 glycosylase substrate, TET-oxygenase product) that are absent in other 5-substituents [1][2]. The ribose 2′-OH further differentiates it from the 2′-deoxy congener, altering polymerase bypass fidelity, anomeric stability, and incorporation preference into RNA versus DNA [3]. These molecular distinctions directly affect readouts in epitranscriptomic detection, DNA damage/repair assays, and antiviral prodrug design.

5-Formyluridine (3180-21-0) Quantitative Differentiation from Closest Analogs


5-Formyluridine Exhibits >20-Fold Faster Lysine Adduct Formation Than 5-Formylcytidine in Nucleosomal Contexts

In a nucleosome core particle (NCP) model, 5-formyl-deoxyuridine (fdU) forms Schiff-base adducts with histone lysine side chains at a rate constant (k_obs) of 0.046 ± 0.004 h⁻¹ at pH 7.5 and 25 °C, compared to 0.0022 ± 0.0003 h⁻¹ for 5-formyl-deoxycytidine (fdC) under the same conditions, representing a 20.9-fold reactivity advantage. This demonstrates that the electronic environment of the uracil ring, conferred by the C4 carbonyl, makes the C5-formyl group >20-times more electrophilic toward primary amines than the cytosine analog [1].

Epigenetics DNA Damage Chromatin Biology

Girard's P Derivatization Boosts 5-Formyluridine LC-MS/MS Detection Sensitivity by 307–884-Fold Over Underivatized Methods

Chemical labeling with Girard's P reagent combined with in-tube SPME-UPLC-ESI-MS/MS improved the detection limit for 5-formyluridine (5-forU) by 307–884-fold compared to direct analysis, enabling the first-ever identification and quantification of endogenous 5-forU in cultured human cells and mammalian tissues. In thyroid carcinoma versus adjacent normal tissue, 5-forU levels were significantly elevated (p = 0.028). Without this derivatization, 5-forU remained undetectable in human specimens [1].

Analytical Chemistry Epitranscriptomics Biomarker Discovery

DNA Polymerase λ Catalyzes More Accurate Translesion Synthesis Past 5-Formyluridine Than Polymerase β

In primer extension assays using 5-formyluridine (5-foU)-containing DNA duplexes mimicking leading-strand replication intermediates, human DNA polymerase λ (pol λ) inserted the correct dATP opposite 5-foU with higher fidelity than DNA polymerase β (pol β), while the auxiliary factor hRPA stimulated non-mutagenic TLS by pol λ specifically when the lesion was in the template strand. The study demonstrated enzyme-selective bypass that is not observed with unmodified thymidine or 5-hydroxymethyluridine substrates [1].

DNA Repair Mutagenesis Enzymology

5-Formyluridine Undergoes Base-Catalyzed β→α Anomerization Yielding a Chromatographically Separable Mixture, Uniquely Enabling Affinity Labeling Applications

Upon treatment with strong aqueous base (0.1 M NaOH, room temperature), β-5-formyluridine equilibrates to a mixture of α- and β-anomers that can be separated by fractional crystallization. X-ray crystallography confirmed the absolute configuration of the α-anomer. Significantly, α-5-formyluridine 5′-triphosphate was employed as an affinity label for E. coli DNA-dependent RNA polymerase, a property not shared by 5-methyluridine or unmodified uridine triphosphates, which do not undergo analogous anomerization or form stable α-configured active site probes [1].

Nucleoside Chemistry RNA Polymerase Affinity Probes

Optimal Research and Industrial Use Cases for 5-Formyluridine (3180-21-0) Based on Verified Differentiation


Chromatin Damage and Oxidative Stress Mechanistic Studies

Exploit the 20.9-fold superior lysine reactivity of 5-formyluridine over 5-formylcytidine [1] to quantitatively probe histone–DNA crosslink formation in reconstituted nucleosomes. Only 5-formyluridine reaches adduct levels sufficient for structural and biophysical characterization under physiologically relevant time scales.

Epitranscriptomic Biomarker Discovery and Method Development

Use purified 5-formyluridine as a certified reference standard for Girard's P derivatization LC-MS/MS workflows, which achieve 307–884-fold sensitivity gains and enabled the first detection of endogenous 5-forU in human tissues with significant cancer-associated elevation (p = 0.028) [1]. Deploy it for absolute quantification of RNA formylation in clinical cohorts.

DNA Polymerase Fidelity and DNA Repair Pathway Dissection

Incorporate 5-formyluridine into defined oligonucleotide substrates to differentiate TLS polymerase activities—pol λ versus pol β—and to test hRPA/hPCNA cofactor effects [1]. This lesion-specific substrate is indispensable for investigating mutagenic versus non-mutagenic damage tolerance at the replication fork.

Nucleoside-Based Affinity Probe and Antiviral Prodrug Synthesis

Leverage the unique base-catalyzed β→α anomerization to obtain α-5-formyluridine, whose 5′-triphosphate derivative serves as an affinity label for bacterial RNA polymerase [1]. Additionally, use the C5-formyl group as a synthetic handle for oxime and dithiolane prodrugs of antiviral 2′-deoxy-5-formyluridine, where the ribo-form serves as the foundational synthetic intermediate [2].

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